Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate
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Overview
Description
Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is a chemical compound with the CAS Number: 1342482-41-0 . It has a molecular weight of 239.24 . It is available in liquid form .
Molecular Structure Analysis
The Inchi Code for Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is 1S/C10H16F3NO2/c1-8(2,3)16-7(15)9(10(11,12)13)4-5-14-6-9/h14H,4-6H2,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is a liquid at room temperature . It has a molecular weight of 239.24 . The compound is typically stored at 4°C .Scientific Research Applications
Agrochemicals and Crop Protection
Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate (TFMP) and its derivatives find significant use in protecting crops from pests. Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) stands out as a crucial intermediate for several crop-protection products . The trifluoromethyl group enhances the biological activity of these compounds, making them effective against pests.
Pharmaceuticals and Drug Development
TFMP derivatives also play a role in pharmaceuticals. For instance, selinexor , an FDA-approved drug, begins its synthesis with 3,5-bis(trifluoromethyl)benzonitrile as a key intermediate . Additionally, the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to the biological activities of TFMP derivatives.
Functional Materials and Chemical Properties
Fluorinated organic compounds, including TFMP derivatives, have revolutionized various fields. Their effects on biological activities and physical properties are well-documented. In particular, the trifluoromethyl group imparts distinct characteristics to TFMP compounds, making them valuable in functional materials .
Anticonvulsant Activity
Researchers have explored the anticonvulsant properties of pyrrolidine derivatives. Notably, the non-aromatic substituent (sec-butyl) at position 3 of the pyrrolidine-2,5-dione ring positively influences anticonvulsant activity . TFMP derivatives may contribute to this field as well.
Synthetic Methods and Cyclocondensation Reactions
Various synthetic methods exist for TFMP derivatives. For example, the cyclocondensation reaction using a trifluoromethyl-containing building block leads to the formation of 2,3,5-DCTF, a critical intermediate . Researchers continue to explore novel synthetic routes.
Other Potential Applications
While the above fields highlight key applications, it’s worth noting that TFMP’s unique properties may lead to discoveries in other areas. As research progresses, we may uncover additional uses for this intriguing compound.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c1-8(2,3)16-7(15)9(10(11,12)13)4-5-14-6-9/h14H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEARQZAEMUMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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